molecular formula C18H19Cl2N3O2 B2927172 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338781-34-3

1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone

Cat. No.: B2927172
CAS No.: 338781-34-3
M. Wt: 380.27
InChI Key: ADNJQMHULUVTNA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a complex organic compound characterized by its unique chemical structure This compound features a pyridinone core with a dichlorobenzyl group and a 4-methylpiperazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyridinones or piperazines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorobenzyl)piperazine: Similar structure but lacks the pyridinone core.

  • 4-Methylpiperazine-1-carboxylic acid: Similar carbonyl moiety but different aromatic group.

Uniqueness: 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is unique due to its combination of the pyridinone core with the dichlorobenzyl group and the 4-methylpiperazino carbonyl moiety

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNJQMHULUVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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